2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
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Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity) .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Early research laid the groundwork for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the compound's utility in chemical synthesis and its modification to produce various bioactive molecules (Miyashita et al., 1990; Rahmouni et al., 2016). These studies highlight the compound's flexibility as a precursor in the creation of pharmacologically relevant structures.
Pharmacokinetic-Pharmacodynamic Modeling
A significant application of this compound involves its pharmacokinetic-pharmacodynamic (PK-PD) relationship in cancer therapy. It has been identified as an orally available, ATP-competitive inhibitor of HSP90, a protein crucial for the stability and function of several oncogenic proteins. The compound's effects on biomarker response and tumor growth inhibition were characterized in a human tumor xenograft mouse model, providing valuable insights for dose escalation and systemic exposure in clinical settings (Yamazaki et al., 2011).
Anticancer and Anti-inflammatory Applications
Further investigations into the compound's derivatives have shown potential as anticancer and anti-inflammatory agents, offering a promising avenue for the development of new therapeutic strategies. Novel pyrazolopyrimidine derivatives exhibited cytotoxic activity against several cancer cell lines, underscoring the compound's relevance in oncology research (Rahmouni et al., 2016).
properties
IUPAC Name |
2-amino-4-[4-chloro-2-[2-(4-fluoropyrazol-1-yl)ethoxy]-6-methylphenyl]-N-(2,2-difluoropropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N7O2/c1-12-5-13(23)6-17(35-4-3-33-8-14(24)7-29-33)18(12)19-15-9-32(10-16(15)30-20(27)31-19)21(34)28-11-22(2,25)26/h5-8H,3-4,9-11H2,1-2H3,(H,28,34)(H2,27,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGGXYIIIARJBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NC(=NC3=C2CN(C3)C(=O)NCC(C)(F)F)N)OCCN4C=C(C=N4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673009 |
Source
|
Record name | 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |
CAS RN |
1207961-33-8 |
Source
|
Record name | 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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